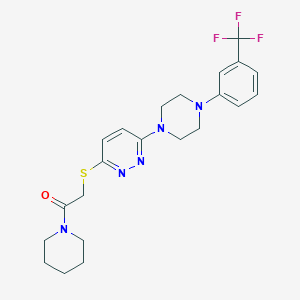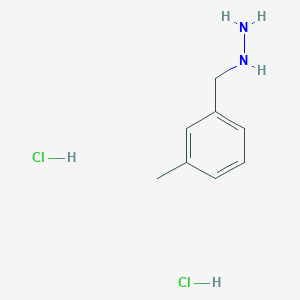
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a compound that has been studied for its chemical properties and potential applications in various fields, including medicinal chemistry. While detailed information specific to this compound is limited, research on related quinoline derivatives provides insights into their synthesis, structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Gould-Jacobs reaction, starting from appropriately substituted aniline compounds. For example, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids with various substituents on the pyridine ring has been described, showcasing the diversity of quinoline synthesis methods (Carabateas et al., 1984).
Molecular Structure Analysis
X-ray crystallography provides accurate molecular parameters for quinoline derivatives, offering insights into their three-dimensional structures. For instance, the crystal structure analysis of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate revealed detailed molecular parameters, aiding in the understanding of the structural aspects of these compounds (Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. For example, the synthesis and evaluation of 1-substituted quinolone analogues demonstrated correlations between DNA gyrase inhibition and antibacterial potency, highlighting the significance of quinoline derivatives in medicinal chemistry (Domagala et al., 1988).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and its derivatives have shown significant antibacterial activity. For instance, Domagala et al. (1988) synthesized a series of quinolinecarboxylic acids, demonstrating strong antibacterial potency and DNA-gyrase inhibition, which is crucial for bacterial growth and replication (Domagala et al., 1988). Similarly, Corelli et al. (1984) reported the synthesis of a new analog of nalidixic acid with broad antibacterial activity, showing greater efficacy than some existing antibacterial agents (Corelli et al., 1984).
Anti-Asthmatic Properties
This compound has potential therapeutic applications in asthma. Paris et al. (1995) synthesized pyrroloquinoline derivatives that exhibited in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma pathophysiology (Paris et al., 1995).
Application in Liquid Crystal Displays
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate derivatives have also been explored for use in liquid crystal displays. Bojinov and Grabchev (2003) synthesized fluorescent ethyl anthraquinolinecarboxylates, showing high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects against calcium overload and free radicals. Marco-Contelles et al. (2006) found that certain derivatives inhibited acetylcholinesterase, mitigated calcium-triggered signals, and provided neuroprotection (Marco-Contelles et al., 2006).
Propiedades
IUPAC Name |
ethyl 8-methyl-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWESYMZXRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

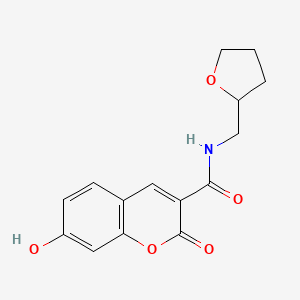
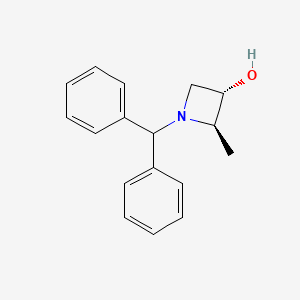
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
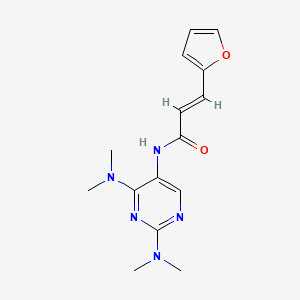
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
